Mechanistic Differentiation: L-Nbdnj Lacks Glycosidase Inhibitory Activity Unlike D-NB-DNJ
L-Nbdnj does not inhibit glycosidase enzymes, whereas its D-enantiomer Miglustat (D-NB-DNJ) acts as a broad glycosidase inhibitor. This represents a fundamental mechanistic differentiation arising from stereochemistry [1].
| Evidence Dimension | Glycosidase inhibitory activity |
|---|---|
| Target Compound Data | No glycosidase inhibition detected |
| Comparator Or Baseline | D-NB-DNJ (Miglustat): inhibits α-glucosidases I/II, β-glucosidase 2 (IC50 = 81 μM for rat recombinant β-glucosidase 2) |
| Quantified Difference | Qualitative binary difference: absence vs. presence of inhibitory activity |
| Conditions | Enzymatic assays as reported in Journal of Medicinal Chemistry 2017 |
Why This Matters
The absence of glycosidase inhibitory activity in L-Nbdnj suggests a reduced potential for off-target effects associated with D-NB-DNJ therapy, including gastrointestinal disturbances related to intestinal disaccharidase inhibition.
- [1] D'Alonzo D, De Fenza M, Porto C, Iacono R, Huebecker M, Cobucci-Ponzano B, Priestman DA, Platt F, Parenti G, Moracci M, Palumbo G, Guaragna A. N-Butyl-l-deoxynojirimycin (l-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. Journal of Medicinal Chemistry. 2017;60(23):9462-9469. View Source
